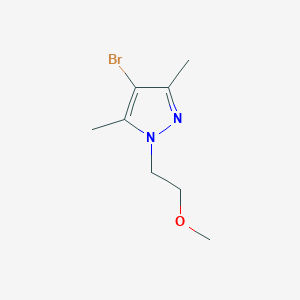
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one
Übersicht
Beschreibung
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one (abbreviated as 2-APB) is a synthetic compound that has a range of applications in scientific research. It belongs to the class of organic compounds known as piperidines, which are cyclic compounds consisting of a nitrogen atom and four carbon atoms. 2-APB is a derivative of the naturally occurring neurotransmitter, serotonin, and has been used in a variety of studies related to cellular signaling and the effects of hormones on cells.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agents
A study by Gitto et al. (2014) explored the synthesis of derivatives similar to 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one. They synthesized a library of compounds and found significant binding affinity at nanomolar concentrations in GluN2B-containing NMDA receptors. These compounds, particularly ligand 35, showed potential as neuroprotective agents due to their antioxidant effects and antagonistic effects on NMDA-mediated excitatory post-synaptic currents in mouse hippocampal slices (Gitto et al., 2014).
Polymer Chemistry
Hawker and Fréchet (1990) described the use of similar compounds in the novel convergent growth approach to dendritic macromolecules. They utilized a synthetic pathway involving benzylic bromide, which is structurally related to 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one, for the preparation of polyether dendritic fragments. This approach allowed for control over the placement of peripheral groups in the resulting hyperbranched macromolecules (Hawker & Fréchet, 1990).
Fluorescent Chemosensors
Shylaja et al. (2020) developed a fluorescent chemosensor based on a derivative of 2-aminopyridine-3-carbonitrile, which shares structural features with 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one. This chemosensor was effective in detecting Fe3+ ions and picric acid in nanomolar limits, demonstrating the utility of such compounds in sensitive detection applications (Shylaja et al., 2020).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on thiazole and thiadiazole derivatives, which are structurally similar to 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one, for their corrosion inhibition performance on iron metal. They utilized quantum chemical calculations and molecular dynamics simulations to evaluate the interaction strength and inhibition efficiency, demonstrating the potential application of such compounds in material science and engineering (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
2-(3-aminopiperidin-1-yl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h3-6,12H,1-2,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSHSTUOTJYAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)







![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)

![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)


